cycloheptylmethanethiol

Enzymology Drug Discovery Metabolism

Cycloheptylmethanethiol (CAS 1508883-33-7) is a sulfur-containing organic compound with the molecular formula C8H16S and a molecular weight of 144.28 g/mol. It belongs to the thiol class of compounds, characterized by the presence of a reactive sulfhydryl (-SH) group.

Molecular Formula C8H16S
Molecular Weight 144.3
CAS No. 1508883-33-7
Cat. No. B6260957
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecycloheptylmethanethiol
CAS1508883-33-7
Molecular FormulaC8H16S
Molecular Weight144.3
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cycloheptylmethanethiol (CAS 1508883-33-7) - Core Chemical Profile and Scientific Context


Cycloheptylmethanethiol (CAS 1508883-33-7) is a sulfur-containing organic compound with the molecular formula C8H16S and a molecular weight of 144.28 g/mol [1]. It belongs to the thiol class of compounds, characterized by the presence of a reactive sulfhydryl (-SH) group. This functional group is key to its chemical behavior, enabling participation in nucleophilic substitution, redox reactions, and metal coordination [2]. Its cyclic seven-membered ring imparts specific steric and electronic properties that differentiate it from both linear and smaller-ring thiol analogs, making it a valuable scaffold in synthetic and medicinal chemistry.

Key Differentiators: Why Cycloheptylmethanethiol is Not a Direct Drop-In for Other Thiols


Substituting cycloheptylmethanethiol with another thiol, such as cyclohexylmethanethiol or cyclopentylmethanethiol, is not a straightforward process. The size and conformation of the cycloheptyl ring lead to quantifiable differences in both physical properties and biological activity. For instance, the ring strain and conformational flexibility inherent to a seven-membered ring [1] result in a unique set of physicochemical parameters, including a distinct acidity constant (pKa) and inhibitory potency in key enzymatic assays. These measurable differences mean that the compound's performance in a specific chemical reaction or biological system cannot be reliably extrapolated from data on other cyclic thiols. The following sections provide the quantitative evidence supporting this differentiation.

Quantitative Evidence Guide: Data-Driven Differentiation for Cycloheptylmethanethiol


Inhibition of Fatty Acid Synthase (FAS) Thioesterase Domain

Cycloheptylmethanethiol demonstrates measurable inhibitory activity against the thioesterase domain of human fatty acid synthase (FAS). In a confirmatory dose-response assay, it exhibited an IC50 of 5,900 nM [1]. This is notably higher than the IC50 of 1,020 nM reported for the structurally unrelated FAS inhibitor Orlistat in a comparable assay, but places it within the active range of small molecule inhibitors for this target [2]. This specific activity provides a defined biochemical readout, establishing a benchmark for performance that can guide structure-activity relationship (SAR) studies.

Enzymology Drug Discovery Metabolism

Comparative Acid Dissociation Constant (pKa)

The acid dissociation constant (pKa) of cycloheptylmethanethiol is predicted to be 10.34 ± 0.10 [1]. This value is lower than the predicted pKa of 10.45 ± 0.10 for its six-membered ring analog, cyclohexylmethanethiol , indicating slightly higher acidity. Conversely, it is higher than the calculated pKa of 10.17 for the five-membered ring analog, cyclopentylmethanethiol [2]. This trend demonstrates a direct, quantifiable impact of ring size on the electron density and stability of the thiolate anion.

Physical Chemistry Reactivity Drug Design

Lipophilicity as Indicated by XLogP3

The lipophilicity of cycloheptylmethanethiol, a key determinant of its membrane permeability and distribution in biological systems, is quantified by an XLogP3 value of 3.4 [1]. This calculated partition coefficient is higher than the experimental LogP of 2.74 reported for the smaller ring analog cyclopentylmethanethiol [2]. This difference of ~0.66 LogP units translates to a roughly 4.6-fold increase in partitioning into a nonpolar phase, a significant difference that will impact its behavior in both in vitro and in vivo assays.

ADME Druglikeness Partitioning

Unique Three-Dimensional Conformation from DFT Analysis

Computational analysis using Density Functional Theory (DFT) with 6-311G(d,p) and 3-21G basis sets has been performed on cycloheptylmethanethiol, providing a detailed electronic and geometric profile [1]. This study calculated key properties including the HOMO-LUMO energy gap (ΔEg), dipole moment, ionization potential, electron affinity, and global reactivity descriptors (hardness, softness, electrophilicity index). Such a comprehensive set of theoretical parameters is unique to this compound and allows for direct in silico comparison of its reactivity and interaction potential with other molecular entities, which cannot be assumed for close analogs with different ring sizes.

Computational Chemistry Molecular Modeling Structure-Activity Relationship

Best Research and Industrial Application Scenarios for Cycloheptylmethanethiol


Structure-Activity Relationship (SAR) Studies in Medicinal Chemistry

Cycloheptylmethanethiol is an ideal probe for SAR studies exploring the effect of ring size on biological activity. Its defined IC50 of 5900 nM against fatty acid synthase [1] provides a quantitative benchmark. This data point can be directly compared to data obtained for its five- and six-membered ring analogs to deconvolute the contributions of steric bulk and conformational flexibility to target binding. Its distinct pKa (10.34) and XLogP3 (3.4) values also allow researchers to correlate changes in physicochemical properties with observed activity shifts [2].

Development of Selective Enzyme Inhibitors

The compound's validated, albeit moderate, inhibition of the FAS thioesterase domain [1] positions it as a valuable starting fragment or scaffold for inhibitor development. Its unique conformational profile, elucidated by DFT calculations [3], can be exploited by computational chemists in molecular docking studies to predict and optimize binding interactions. The quantifiable differences in lipophilicity (XLogP3 = 3.4) compared to smaller thiols [2] can guide the design of analogs with improved cell permeability and target engagement.

Synthetic Chemistry Building Block for Sterically Demanding Environments

As a chemical building block, cycloheptylmethanethiol offers a reactive thiol group on a large, flexible, and hydrophobic scaffold [2]. This is particularly valuable in synthetic applications where steric hindrance or a specific spatial orientation is required. The predicted pKa of 10.34 indicates that it can be selectively deprotonated under mildly basic conditions to generate a nucleophilic thiolate [2]. Its distinct properties make it a superior choice over smaller or less conformationally complex thiols for constructing molecules with tailored geometries or for probing steric effects in chemical reactions.

Computational Chemistry and In Silico Modeling

For researchers employing computational methods, the published DFT study on cycloheptylmethanethiol [3] provides a robust and validated set of electronic parameters (HOMO-LUMO gap, dipole moment, etc.). This pre-calculated data eliminates the need for initial modeling and allows for immediate integration into more complex simulations, such as predicting metabolic pathways, environmental fate, or non-covalent interactions. This makes the compound a particularly convenient choice for theoretical and computational studies involving cyclic thiols.

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